molecular formula C20H29BrN2O4 B10759829 N2-({[(4-Bromophenyl)methyl]oxy}carbonyl)-N1-[(1S)-1-formylpentyl]-L-leucinamide

N2-({[(4-Bromophenyl)methyl]oxy}carbonyl)-N1-[(1S)-1-formylpentyl]-L-leucinamide

Cat. No.: B10759829
M. Wt: 441.4 g/mol
InChI Key: UEDKSAKLZBMNMA-ROUUACIJSA-N
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Description

N2-({[(4-Bromophenyl)Methyl]Oxy}Carbonyl)-N1-[(1s)-1-Formylpentyl]-L-Leucinamide is a synthetic organic compound belonging to the class of leucine derivatives This compound is characterized by its complex structure, which includes a bromophenyl group, a formylpentyl group, and a leucinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-({[(4-Bromophenyl)Methyl]Oxy}Carbonyl)-N1-[(1s)-1-Formylpentyl]-L-Leucinamide typically involves multiple steps, starting with the protection of the amino group of L-leucine. The bromophenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the formylpentyl group via an aldol condensation reaction. The final step involves the deprotection of the amino group to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N2-({[(4-Bromophenyl)Methyl]Oxy}Carbonyl)-N1-[(1s)-1-Formylpentyl]-L-Leucinamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the phenyl derivative.

    Substitution: The major products depend on the nucleophile used, such as methoxy or cyano derivatives.

Scientific Research Applications

N2-({[(4-Bromophenyl)Methyl]Oxy}Carbonyl)-N1-[(1s)-1-Formylpentyl]-L-Leucinamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of cathepsin K, a protease enzyme involved in the degradation of collagen in bones . By binding to the active site of cathepsin K, it prevents the enzyme from breaking down collagen, thereby potentially reducing bone resorption and loss.

Comparison with Similar Compounds

Similar Compounds

  • N2-[(Benzyloxy)carbonyl]-N1-[(3R)-1-{N-[(benzyloxy)carbonyl]-L-leucyl}-4-oxo-3-pyrrolidinyl]-L-leucinamide
  • N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4-azepanyl]amino}-2-pentanyl]-1-benzofuran-2-carboxamide

Uniqueness

N2-({[(4-Bromophenyl)Methyl]Oxy}Carbonyl)-N1-[(1s)-1-Formylpentyl]-L-Leucinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activity. Its ability to inhibit cathepsin K sets it apart from other leucine derivatives, making it a valuable compound for research in bone-related diseases.

Properties

Molecular Formula

C20H29BrN2O4

Molecular Weight

441.4 g/mol

IUPAC Name

(4-bromophenyl)methyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate

InChI

InChI=1S/C20H29BrN2O4/c1-4-5-6-17(12-24)22-19(25)18(11-14(2)3)23-20(26)27-13-15-7-9-16(21)10-8-15/h7-10,12,14,17-18H,4-6,11,13H2,1-3H3,(H,22,25)(H,23,26)/t17-,18-/m0/s1

InChI Key

UEDKSAKLZBMNMA-ROUUACIJSA-N

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=C(C=C1)Br

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=C(C=C1)Br

Origin of Product

United States

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